3-Amino-1,2,4-triazole-5-carboxylicacid hemihydrate; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

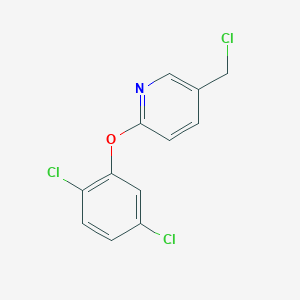

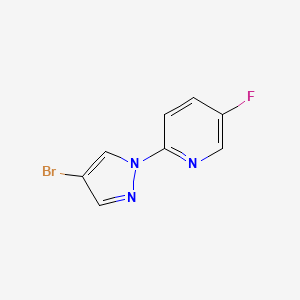

3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate (AmTAZAc) is a chemical compound used in the synthesis of new three-dimensional metal-organic frameworks . It is also a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase .

Synthesis Analysis

AmTAZAc has been used in the synthesis of new three-dimensional metal-organic frameworks . It is also used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .Chemical Reactions Analysis

AmTAZAc is used in the synthesis of new three-dimensional metal-organic frameworks . It is also a building block used in the synthesis of purine nucleotide analogs .Physical And Chemical Properties Analysis

AmTAZAc is a white to almost white powder or crystal . The empirical formula is C3H4N4O2 · xH2O and the molecular weight is 128.09 (anhydrous basis) .Scientific Research Applications

Synthesis of Metal-Organic Frameworks

3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate has been utilized in the synthesis of new three-dimensional metal-organic frameworks (MOFs), specifically [ZnF(AmTAZ)]. These MOFs have potential applications in various fields due to their porous nature and ability to form stable structures .

Broad-Spectrum Biological Activities

The triazole ring is known for its ability to form non-covalent bonds with enzymes and receptors, leading to a range of biological activities. While not specific to the hemihydrate form, 1,2,4-triazoles exhibit anticancer, antituberculosis, antibacterial, and anti-HIV properties .

Gas Adsorption and Porosity Partitioning

Related compounds have been associated with gas adsorption applications, which could suggest potential uses for 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate in areas such as gas storage or separation processes .

Organic Synthesis Building Block

The compound serves as a building block in organic synthesis due to its reactive centers. It’s applied widely for introducing the triazole moiety into desired molecules .

Pharmacological Significance

1,2,4-triazole-containing scaffolds have pharmacological significance. The compound could be used in strategies for synthesizing these scaffolds with potential medicinal applications .

Mechanism of Action

Target of Action

It’s structurally similar compound, 3-amino-1,2,4-triazole (3-at), is known to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase

Mode of Action

It has been used in the synthesis of new three-dimensional metal-organic frameworks . This suggests that it may interact with its targets to form complex structures, potentially altering their function.

Biochemical Pathways

AmTAZAc is a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase . This suggests that it may play a role in the purine metabolism pathway.

Result of Action

Its use in the synthesis of new three-dimensional metal-organic frameworks suggests that it may contribute to the formation of complex structures .

Action Environment

Its use in solvothermal procedures suggests that it may be stable under high-temperature and high-pressure conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4N4O2.H2O/c2*4-3-5-1(2(8)9)6-7-3;/h2*(H,8,9)(H3,4,5,6,7);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGSLRDLAVUDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)O.C1(=NC(=NN1)N)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)

![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)